4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F5N3/c12-5-1-4(11(16,17)18)3-19-8(5)10-20-6(9(14)15)2-7(13)21-10/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGIQSGEJFSCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=CC(=N2)Cl)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C12H7Cl2F3N2
- Molecular Weight : 323.10 g/mol
- CAS Number : 87170-48-7
The presence of halogen substituents such as chlorine and trifluoromethyl groups is significant, as these modifications often enhance biological activity and selectivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can enhance the compound's bioavailability.
Target Interactions
- Enzyme Inhibition : Studies have indicated that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer cell proliferation. For instance, pyrimidine derivatives have been shown to inhibit cell migration and invasion in cancer cell lines, suggesting a potential role in cancer therapeutics .
- Antimicrobial Activity : Research on related pyrimidine compounds has demonstrated moderate to good antibacterial and antifungal activities against various pathogens, indicating that this compound may also possess similar properties .
In Vitro Studies
A series of assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anticancer Activity : In a study focusing on pyrimidine nucleosides, derivatives showed significant inhibition of cell proliferation in A431 cells. The results indicated that structural modifications could enhance the potency against cancer cells .
- Antimicrobial Efficacy : A recent evaluation of novel benzoylurea derivatives containing pyrimidine moieties revealed promising antifungal activity against multiple fungal strains, which suggests that similar compounds could be developed for therapeutic use against infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs (pyridine/pyrimidine cores, halogen/fluorinated substituents) but differ in substituent positions and functional groups:
Comparative Analysis of Physicochemical and Functional Properties
Lipophilicity (LogP) :
- Target Compound : Estimated LogP ~3.5 (due to Cl and CF₃ groups).
- 4-OH Analog : LogP ~2.8 (hydroxyl group reduces lipophilicity) .
- Methylthio Analog : LogP ~4.1 (SCH₃ increases hydrophobicity) .
Metabolic Stability :
Pharmaceutical Relevance
- In RXR agonist design, the 3-chloro-5-(trifluoromethyl)pyridinyl group optimizes receptor activation with minimal off-target effects .
Q & A
Q. Table 1. Key Crystallographic Parameters for Halogenated Pyrimidines
| Parameter | Value (Example from ) |
|---|---|
| Dihedral angle (pyrimidine-phenyl) | 12.8° ± 0.2° |
| Intramolecular H-bond (N–H⋯N) | 2.18 Å, 158° |
| C–H⋯π interaction distance | 3.42 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
